Boc-d-beta-homophenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

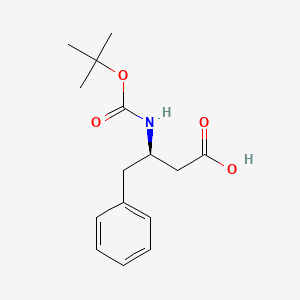

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(10-13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKWQHCPHJQANL-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427389 | |

| Record name | boc-d-beta-homophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101555-61-7 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101555-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | boc-d-beta-homophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Boc-D-Beta-Homophenylalanine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-tert-butoxycarbonyl-D-beta-homophenylalanine (Boc-D-β-homophenylalanine). This valuable amino acid derivative serves as a critical building block in peptide synthesis and medicinal chemistry, contributing to the development of novel therapeutics and bioactive molecules.

Core Chemical Properties

Boc-D-β-homophenylalanine is a white crystalline powder. Its chemical structure features a tert-butoxycarbonyl (Boc) protecting group on the amine, which enhances its stability and solubility, making it highly suitable for peptide synthesis.[1] The presence of this protecting group allows for controlled, selective reactions during the construction of complex peptide chains.[1]

Quantitative Data Summary

The following tables summarize the key quantitative properties of Boc-D-β-homophenylalanine.

| Identifier | Value | Source |

| CAS Number | 101555-61-7 | [2] |

| Molecular Formula | C₁₅H₂₁NO₄ | [2] |

| Molecular Weight | 279.33 g/mol |

| Physicochemical Property | Value | Source |

| Melting Point | 100-102 °C | |

| Boiling Point | 444.8 ± 38.0 °C (Predicted) | [3] |

| Density | 1.139 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Slightly soluble in water. Soluble in DMSO and Methanol. | |

| Appearance | White to off-white powder | |

| Storage Conditions | 0-8 °C, keep in a well-ventilated and dry place.[4] |

Experimental Protocols

Detailed methodologies for the synthesis and application of Boc-D-β-homophenylalanine are crucial for its effective use in research and development.

Synthesis of Boc-D-β-homophenylalanine from D-Homophenylalanine

This protocol details the N-protection of D-homophenylalanine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

D-homophenylalanine (H-D-hPhe-OH)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

tert-Butanol (t-BuOH)

-

Water (H₂O)

-

Diethyl ether (Et₂O)

-

Acetic acid (AcOH)

-

Ethyl acetate

-

Sodium chloride (NaCl) solution, saturated

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

In a suitable reaction vessel, dissolve D-homophenylalanine (44.0 g, 245 mmol) in a 1:1 mixture of water and tert-butanol (350 mL).[4]

-

Add powdered sodium hydroxide (10.8 g, 270 mmol) to the solution at 22 °C.[4]

-

Add di-tert-butyl dicarbonate (58.9 g, 270 mmol) in three equal portions over a period of 10 minutes.[4]

-

Stir the resulting suspension for 16 hours at room temperature.[4]

-

Dilute the reaction mixture with water (300 mL) and wash with diethyl ether (3 x 200 mL) to remove impurities.[4]

-

Acidify the remaining aqueous layer to a pH of 5 with acetic acid.[4]

-

Extract the product with ethyl acetate (3 x 250 mL). Note: It may be necessary to add more acetic acid during the extraction to maintain the pH.[4]

-

Combine the organic extracts and wash with water (250 mL) followed by a saturated sodium chloride solution (250 mL).[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield Boc-D-β-homophenylalanine as a white solid.[4] The product can often be used in subsequent reactions without further purification.[4]

Multi-step Synthesis from D-Phenylalanine

This protocol outlines a four-step synthesis of Boc-D-β-homophenylalanine starting from D-phenylalanine.[5]

Step 1: Reduction of D-Phenylalanine

-

Slowly add D-phenylalanine (5.00 g, 30.3 mmol) to a suspension of lithium aluminum hydride (LiAlH₄, 2.30 g, 60.5 mmol) in tetrahydrofuran (THF, 100 mL).[5]

-

Reflux the mixture for 6 hours, then cool to 0 °C.[5]

-

Carefully quench the excess LiAlH₄ with a 10% aqueous NaOH solution (5 mL) and water (5 mL) at room temperature.[5]

-

Stir the resulting slurry for 30 minutes.

Step 2: Boc Protection

-

To the slurry from Step 1, add a solution of di-tert-butyl dicarbonate (Boc₂O, 6.93 g, 31.8 mmol) in dichloromethane (30 mL).[5]

-

Stir the reaction mixture overnight.[5]

-

Filter the mixture through a short path of silica gel and evaporate the solvent to obtain the protected amino alcohol.[5]

Step 3 & 4: Conversion to the final product (via mesylation, cyanation, and hydrolysis) The subsequent steps involving mesylation, reaction with sodium cyanide, and hydrolysis to form the carboxylic acid, followed by a final Boc protection, are described in the literature and require careful handling of hazardous reagents like sodium cyanide.[5] The final product is purified by flash chromatography on silica gel using an n-pentane/ethyl ether eluent.[5]

Use in Boc Solid-Phase Peptide Synthesis (SPPS)

Boc-D-β-homophenylalanine is a valuable building block in Boc-SPPS. The general workflow involves the sequential addition of Boc-protected amino acids to a growing peptide chain on a solid support.

General Boc-SPPS Cycle:

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).[6]

-

Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid of the resin-bound peptide. This is typically achieved by treating the resin with a 50% solution of trifluoroacetic acid (TFA) in DCM for about 20-30 minutes.[6]

-

Washing: Wash the resin with DCM and isopropanol (IPA) to remove residual TFA and byproducts.[6]

-

Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine using a base, such as diisopropylethylamine (DIEA), in DCM to yield the free amine.

-

Coupling: Couple the next Boc-protected amino acid (e.g., Boc-D-β-homophenylalanine) to the free amine. This is facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt), or uronium-based reagents like HBTU or TBTU.

-

Washing: Wash the resin to remove excess reagents and byproducts.

-

Repeat: Repeat the cycle of deprotection, neutralization, coupling, and washing for each subsequent amino acid in the desired peptide sequence.

-

Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously. This is typically accomplished using a strong acid like anhydrous hydrofluoric acid (HF).

Logical and Experimental Workflows

The following diagrams illustrate the key experimental workflows involving Boc-D-β-homophenylalanine.

References

An In-depth Technical Guide to Boc-D-beta-homophenylalanine: Structure, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-D-beta-homophenylalanine, a crucial building block in medicinal chemistry and peptide synthesis. This document details its chemical structure, stereochemical configuration, physicochemical properties, and its significant role in the development of novel therapeutics, particularly as a key intermediate for Dipeptidyl Peptidase IV (DPP-IV) inhibitors.

Core Compound Identification and Properties

This compound, systematically named (3R)-3-[(tert-butoxycarbonyl)amino]-4-phenylbutanoic acid, is a protected non-proteinogenic amino acid. The "D" designation refers to the stereochemistry at the beta-carbon (C3), which corresponds to an (R) configuration. The tert-butoxycarbonyl (Boc) protecting group on the amine enhances the compound's stability and solubility in organic solvents, making it highly suitable for solid-phase and solution-phase peptide synthesis.[1]

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound. It is important to note that while some data are experimentally determined, others are predicted values from computational models.

| Property | Value | Source(s) |

| CAS Number | 101555-61-7 | [1][2][3][4] |

| Molecular Formula | C₁₅H₂₁NO₄ | [1][2][3] |

| Molecular Weight | 279.33 g/mol | [2][3][4] |

| Appearance | White to off-white solid/powder | [1][4][5] |

| Melting Point | 100-102 °C | [4] |

| Optical Rotation | No specific data found for the title compound. For a related compound, Boc-3-methyl-D-β-homophenylalanine: [α]D²⁰ = +17 ± 2º (c=1 in EtOH). For Boc-4-iodo-D-β-homophenylalanine: [α]D²² = +15 ± 2º (c=1 in EtOH). | [5][6] |

| Boiling Point | 444.8 ± 38.0 °C at 760 mmHg (Predicted) | [3][4] |

| Density | 1.139 ± 0.06 g/cm³ (Predicted) | [3][4] |

| pKa | 4.43 ± 0.10 (Predicted) | [4] |

| Solubility | Slightly soluble in DMSO and Methanol. | [4] |

| Storage Conditions | Store in a dry, sealed container at room temperature or refrigerated (0-8 °C). | [1][4][5] |

Stereochemistry and Structure

The stereochemistry of this compound is critical to its function in the synthesis of chiral drug molecules. The designation "D-beta-homo" indicates two key features:

-

beta-Amino Acid: The amino group is attached to the third carbon (the β-carbon) from the carboxyl group.

-

D-configuration: The stereocenter at the β-carbon has the (R) absolute configuration.

This specific stereoisomer is essential for achieving the desired biological activity in its downstream products, such as the high binding affinity of sitagliptin to the DPP-IV enzyme.

Below is a 2D chemical structure diagram of this compound generated using the DOT language.

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound starts from D-phenylalanine and proceeds through a multi-step process. The following protocol is a summarized and structured representation based on available literature.[7]

Step 1: Reduction of D-phenylalanine

-

Slowly add D-phenylalanine (1.0 eq) to a suspension of Lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous Tetrahydrofuran (THF).

-

Heat the mixture to reflux for 6 hours.

-

Cool the reaction to 0 °C and quench the excess LiAlH₄ by the careful addition of 10% aqueous NaOH solution followed by water.

-

Stir the resulting slurry at room temperature for 30 minutes.

Step 2: Boc Protection

-

To the slurry from Step 1, add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) dissolved in dichloromethane (DCM).

-

Stir the reaction mixture overnight at room temperature.

-

Filter the mixture through a short plug of silica gel to remove inorganic salts.

-

Evaporate the solvent under reduced pressure to yield the Boc-protected amino alcohol intermediate.

Step 3: Conversion to Nitrile

-

Dissolve the amino alcohol intermediate (1.0 eq) in DCM and cool to 0 °C.

-

Add triethylamine (1.2 eq) followed by methanesulfonyl chloride (1.1 eq).

-

Stir the mixture overnight, allowing it to warm to room temperature.

-

Wash the reaction mixture with 1M KHSO₄ and evaporate the solvent to obtain the mesylated intermediate.

-

Heat a mixture of the mesylate (1.0 eq) and sodium cyanide (2.0 eq) in dimethylformamide (DMF) at 60 °C for 18 hours.

-

After cooling, evaporate the solvent and partition the residue between water and DCM.

-

Dry the combined organic phases over MgSO₄, filter, and evaporate the solvent.

-

Purify the resulting nitrile by flash chromatography on silica gel.

Step 4: Hydrolysis to Carboxylic Acid

-

Heat a solution of the nitrile (1.0 eq) with sodium hydroxide in water under reflux for 6 hours.

-

Cool the mixture to room temperature and neutralize with concentrated hydrochloric acid.

-

Add a solution of NaHCO₃ (2.4 eq) and Boc₂O (1.2 eq) in 1,4-dioxane.

-

Stir the mixture for 18 hours.

-

Evaporate the dioxane and partition the residue between 1M HCl and DCM.

-

Dry the combined organic phases over MgSO₄, filter, and evaporate the solvent.

-

Purify the final product, this compound, by flash chromatography on silica gel.

Characterization Protocols

Standard analytical techniques are employed to confirm the structure and purity of the synthesized this compound.

-

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reverse-phase HPLC. A C18 column is commonly used with a mobile phase gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA) as an additive. The analyte is detected by UV absorbance, typically at 214 nm and 254 nm. Chiral HPLC can also be employed to determine enantiomeric purity, often using macrocyclic glycopeptide-based chiral stationary phases.[][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure. Samples are typically dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Expected ¹H NMR signals include those for the tert-butyl protons of the Boc group (singlet, ~1.4 ppm), the aliphatic protons of the butyric acid backbone, and the aromatic protons of the phenyl group.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the compound. The expected [M+H]⁺ or [M-H]⁻ ions would be observed.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. Expected characteristic peaks include C=O stretching for the carboxylic acid and the carbamate of the Boc group, and N-H stretching.

Role in Drug Development: Synthesis of DPP-IV Inhibitors

This compound is a cornerstone in the synthesis of a class of oral anti-diabetic drugs known as DPP-IV inhibitors.[4][10][11][12] DPP-IV is a serine protease that inactivates incretin hormones like GLP-1 and GIP, which are crucial for regulating glucose homeostasis. By inhibiting DPP-IV, these drugs prolong the action of incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[10]

The molecule serves as the chiral core that interacts with specific residues in the S1 and S2 pockets of the DPP-IV active site.[10] The synthesis of these inhibitors typically involves the coupling of this compound with other heterocyclic moieties.

The following diagram illustrates a generalized synthetic workflow for a DPP-IV inhibitor starting from this compound.

Caption: Synthetic workflow for a DPP-IV inhibitor.

This workflow highlights the critical role of this compound as the starting material, which undergoes amide bond formation with a suitable heterocyclic amine, followed by the removal of the Boc protecting group to yield the final active pharmaceutical ingredient. The specific nature of the heterocyclic amine is a major determinant of the final inhibitor's potency and selectivity.[12][13]

References

- 1. chemimpex.com [chemimpex.com]

- 2. (3R)-3-(((tert-butoxy)carbonyl)amino)-4-phenylbutanoic acid | C15H21NO4 | CID 7021561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 101555-61-7 [chemnet.com]

- 4. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Page loading... [wap.guidechem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. oatext.com [oatext.com]

- 11. Buy (3R)-4-{[(tert-butoxy)carbonyl]amino}-3-phenylbutanoic acid [smolecule.com]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Boc-D-beta-homophenylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis and purification of N-tert-butoxycarbonyl-D-beta-homophenylalanine (Boc-D-β-homophenylalanine), a valuable amino acid derivative utilized in peptide synthesis and the development of novel therapeutics.[1][2] Boc-D-β-homophenylalanine serves as a crucial building block in the design of bioactive molecules, including inhibitors of dipeptidyl peptidase IV (DPP-IV).[3][4] Its incorporation into peptides can significantly influence their biological activity and stability.[2]

Synthetic Routes

The synthesis of Boc-D-β-homophenylalanine can be achieved through various methods. The most direct approach involves the protection of the amino group of D-β-homophenylalanine. An alternative is a multi-step synthesis starting from the more readily available D-phenylalanine.

Method 1: Boc Protection of D-β-homophenylalanine

This is a widely employed method that involves the reaction of D-β-homophenylalanine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[5] The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in peptide synthesis due to its stability under various conditions and its facile removal under acidic conditions.[6]

A detailed procedure for the Boc protection of D-β-homophenylalanine is as follows[5]:

-

Dissolution: A solution of D-β-homophenylalanine (H-D-Hphe-OH) is prepared in a 1:1 mixture of water and tert-butanol.

-

Basification: Powdered sodium hydroxide (NaOH) is added to the solution at room temperature (22°C).

-

Boc Anhydride Addition: Di-tert-butyl dicarbonate (Boc₂O) is added to the stirred suspension in three equal portions over a period of 10 minutes.

-

Reaction: The resulting suspension is stirred for 16 hours.

-

Work-up:

-

The reaction mixture is diluted with water and washed with diethyl ether (Et₂O) to remove any unreacted Boc₂O and other non-polar impurities.

-

The aqueous layer is then acidified to a pH of 5 with acetic acid (AcOH).

-

The acidified aqueous solution is extracted with ethyl acetate. To maintain the pH during extraction, additional acetic acid may be required.

-

The combined organic extracts are washed sequentially with water and saturated sodium chloride solution (brine).

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under vacuum to yield the product as a white solid.

-

-

Recovery from Aqueous Layer: The unreacted amino acid can be precipitated from the original ethyl acetate wash solution by acidification with an aqueous solution of acetic acid. Further extraction of the filtrate can recover additional Boc-protected product.[5]

| Parameter | Value | Reference |

| Starting Material | 44.0 g (245 mmol) D-β-homophenylalanine | [5] |

| Reagents | 10.8 g (270 mmol) NaOH, 58.9 g (270 mmol) Boc₂O | [5] |

| Solvent | 350 mL 1:1 H₂O/t-BuOH | [5] |

| Reaction Time | 16 hours | [5] |

| Initial Product Yield | 47.7 g (171 mmol) | [5] |

| Recovered Product | 8.51 g (30.4 mmol) | [5] |

| Combined Yield | 56.2 g (201 mmol), 82.0% | [5] |

Method 2: Multi-step Synthesis from D-Phenylalanine

Figure 1. Multi-step synthesis workflow from D-Phenylalanine.

-

Reduction of D-phenylalanine: D-phenylalanine is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to yield the corresponding amino alcohol.[7]

-

Mesylation: The hydroxyl group of the amino alcohol is converted to a better leaving group by reaction with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et₃N) in dichloromethane (DCM).[7]

-

Cyanation: The mesylated intermediate is then reacted with sodium cyanide (NaCN) in dimethylformamide (DMF) to introduce a nitrile group.[7]

-

Hydrolysis and Boc Protection: The nitrile is hydrolyzed to a carboxylic acid using sodium hydroxide in water. Subsequent treatment with di-tert-butyl dicarbonate and sodium bicarbonate in 1,4-dioxane affords the final Boc-protected β-amino acid.[7]

Purification Techniques

The purification of Boc-D-β-homophenylalanine is crucial to ensure its suitability for subsequent applications, particularly in peptide synthesis where high purity is paramount.

Extraction

As detailed in the experimental protocol for Method 1, a liquid-liquid extraction is a fundamental purification step. This acid-base extraction effectively separates the acidic product from neutral and basic impurities. The choice of an appropriate organic solvent, such as ethyl acetate, is critical for efficient extraction.[5]

Crystallization

Crystallization is a powerful technique for obtaining highly pure Boc-amino acids. For Boc-amino acids that are obtained as oils or are difficult to crystallize, a specific method involving seeding can be employed[8]:

-

The crude product, obtained as an oil after solvent evaporation, is seeded with a small amount of crystalline Boc-amino acid.

-

The mixture is allowed to stand at room temperature until solidification is complete.

-

A non-polar solvent, such as n-hexane or petroleum ether, is added to form a slurry.

-

The slurry is stirred, filtered, washed, and dried to yield the pure crystalline product.[8]

Flash Chromatography

For intermediates in the multi-step synthesis, flash chromatography on silica gel is an effective purification method. A typical eluent system for such separations is a mixture of n-pentane and ethyl ether.[7]

Chiral Resolution

In cases where a racemic mixture of β-homophenylalanine is synthesized, chiral resolution is necessary to isolate the desired D-enantiomer. Common methods for chiral resolution include[9]:

-

Crystallization of Diastereomeric Salts: The racemic mixture is reacted with a chiral resolving agent, such as tartaric acid or brucine, to form diastereomeric salts. These salts exhibit different solubilities, allowing for their separation by fractional crystallization.[9]

-

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.[10]

-

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase can be employed to separate enantiomers.[11] Molecularly imprinted polymers (MIPs) have been developed for the chiral separation of β-amino acids.[11]

Figure 2. General workflow for chiral resolution.

Conclusion

The synthesis and purification of Boc-D-β-homophenylalanine can be accomplished through well-established chemical procedures. The choice of synthetic route may depend on the availability of starting materials. A robust purification strategy, often involving a combination of extraction and crystallization, is essential to obtain a product of high purity suitable for its intended applications in research and development. For racemic preparations, chiral resolution techniques provide a pathway to the desired enantiomerically pure compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Page loading... [wap.guidechem.com]

- 8. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. Kinetic study on the enzymatic resolution of homophenylalanine ester using ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chiral recognition and separation of beta2-amino acids using non-covalently molecularly imprinted polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Boc-D-beta-homophenylalanine for Researchers

This technical guide provides essential information on Boc-D-beta-homophenylalanine, a key building block in peptide synthesis and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development. This document outlines its chemical properties, provides a detailed experimental protocol for its use in solid-phase peptide synthesis, and illustrates the synthesis workflow.

Core Properties of this compound

This compound is a derivative of the non-proteinogenic amino acid D-beta-homophenylalanine. The tert-butoxycarbonyl (Boc) protecting group on the amine enhances its utility in peptide synthesis by preventing unwanted side reactions.

| Property | Value | Citations |

| CAS Number | 101555-61-7 | [1][2][][4] |

| Molecular Weight | 279.33 g/mol | [1][4] |

| Molecular Formula | C₁₅H₂₁NO₄ | [1][2][][4] |

| Synonyms | (R)-3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid, Boc-D-β-HoPhe-OH | [2][][4] |

Application in Drug Discovery: DPP-IV Inhibitors

This compound and its derivatives are crucial intermediates in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors.[4] DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[5] The beta-amino acid structure is a key pharmacophore that interacts with the active site of the DPP-IV enzyme.[6]

Experimental Protocol: Boc Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed methodology for the incorporation of this compound into a peptide chain using manual Boc solid-phase peptide synthesis.

Materials and Reagents:

-

Appropriate resin (e.g., Merrifield resin for a peptide acid, MBHA resin for a peptide amide)

-

This compound and other required Boc-protected amino acids

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling agents (e.g., HBTU, HOBt)

-

Dimethylformamide (DMF)

-

Isopropyl alcohol (IPA)

-

Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT)

-

Cold diethyl ether

Procedure:

-

Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add DCM to completely cover the resin.

-

Allow the resin to swell for 30-60 minutes with gentle agitation.

-

Drain the solvent by filtration.

-

-

Nα-Boc Deprotection:

-

Add a 50% solution of TFA in DCM to the swollen resin.[7]

-

Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.[7]

-

Drain the solution and add a fresh 50% TFA/DCM solution.

-

Agitate the mixture for an additional 15-25 minutes for complete deprotection.[1][7]

-

Drain the TFA solution and wash the resin multiple times with DCM and IPA to remove residual acid.[7]

-

-

Neutralization:

-

Wash the peptide-resin with a 5% solution of DIEA in DCM to neutralize the N-terminal ammonium salt.

-

Agitate for 1-2 minutes and drain. Repeat this step.

-

Wash the resin several times with DCM to remove excess DIEA.

-

-

Coupling of this compound:

-

Dissolve 2-4 equivalents of this compound and a coupling agent (e.g., HBTU/HOBt) in DMF or a DCM/DMF mixture.[7]

-

Add this solution to the neutralized peptide-resin.

-

Add 4-6 equivalents of DIEA to initiate the coupling reaction.[7]

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test indicates a complete reaction.

-

-

Chain Elongation:

-

Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

-

-

Final Cleavage and Deprotection:

-

Once the peptide synthesis is complete, wash the final peptide-resin with DCM and dry it under vacuum.

-

Add a cleavage cocktail, such as Reagent K, to the dried peptide-resin to cleave the peptide from the resin and remove side-chain protecting groups.

-

After the reaction, carefully evaporate the strong acid under a stream of nitrogen.

-

Precipitate the crude peptide with cold diethyl ether.

-

Collect the peptide by filtration or centrifugation and wash it multiple times with cold ether.

-

Dry the final peptide product under vacuum.

-

-

Purification:

-

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

-

Synthesis Workflow Diagram

The following diagram illustrates the cyclical process of Boc solid-phase peptide synthesis.

Caption: Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.

References

- 1. chempep.com [chempep.com]

- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 4. oatext.com [oatext.com]

- 5. Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

Navigating the Solubility Landscape of Boc-d-beta-homophenylalanine: An In-depth Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of protected amino acids like N-α-tert-Butoxycarbonyl-D-β-homophenylalanine (Boc-d-beta-homophenylalanine) is a critical first step in peptide synthesis, process development, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for accurate solubility determination, and a visual representation of the workflow.

Core Concepts in Solubility of Protected Amino Acids

The solubility of a protected amino acid such as this compound is governed by a balance of intermolecular forces between the solute and the solvent. The bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group, combined with the phenyl ring of the homophenylalanine side chain, imparts a significant hydrophobic character to the molecule. However, the presence of the carboxylic acid group introduces a polar, hydrogen-bonding capable moiety. This amphipathic nature results in a nuanced solubility profile across different solvent classes.

Generally, Boc-protected amino acids exhibit good solubility in polar aprotic solvents and are less soluble in nonpolar and aqueous solutions.[1] The polarity and size of the amino acid side chain are crucial factors; larger, nonpolar side chains tend to decrease solubility in polar solvents.[1]

Quantitative and Qualitative Solubility Data

Quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, qualitative information and data from analogous compounds provide valuable guidance for solvent selection. The compound is reported to be slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[2] This suggests that while it has some affinity for polar solvents, its solubility is limited.

For practical applications, the following table summarizes the expected solubility of this compound in a range of common laboratory solvents. This data is illustrative and should be confirmed experimentally for precise applications.

| Solvent | Solvent Class | Expected Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderately Soluble | Often requires gentle warming or sonication to achieve full dissolution.[1] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | A common solvent for peptide synthesis, expected to be a good solvent for this compound.[1] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Soluble | Similar to DMF, widely used in solid-phase peptide synthesis.[1] |

| Dichloromethane (DCM) | Chlorinated Hydrocarbon | Soluble | A common solvent for Boc-protected amino acids.[3] |

| Tetrahydrofuran (THF) | Ether | Moderately Soluble | Generally a good solvent for protected amino acids.[3] |

| Methanol | Polar Protic | Slightly Soluble | The hydroxyl group can interact with the carboxylic acid, but the overall hydrophobic nature may limit high solubility.[2] |

| Ethanol | Polar Protic | Slightly to Sparingly Soluble | Less polar than methanol, likely resulting in lower solubility. |

| Water | Aqueous | Sparingly Soluble/Insoluble | The hydrophobic character of the Boc group and phenyl ring significantly limits aqueous solubility. |

| Hexane | Nonpolar | Insoluble | Not expected to be a suitable solvent. |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

To obtain precise quantitative solubility data, the shake-flask method is a reliable and widely accepted technique. This protocol outlines the steps for determining the equilibrium solubility of this compound in a chosen solvent.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Temperature-controlled orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is reached.

-

Equilibration: Tightly seal the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to take samples at intermediate time points (e.g., 12, 24, and 48 hours) to confirm that equilibrium has been achieved (i.e., the concentration in solution does not change significantly between time points).

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or carefully withdraw the supernatant using a syringe fitted with a 0.22 µm filter. This step is critical to prevent undissolved particles from interfering with the analysis.

-

Sample Dilution: Immediately after separation, accurately dilute a known volume of the saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Quantitative Analysis: Analyze the diluted samples and the standard solutions using a validated HPLC method.

-

Calculation of Solubility: Using the calibration curve, determine the concentration of this compound in the diluted samples. Calculate the solubility in the original saturated solution by accounting for the dilution factor. The result can be expressed in units such as mg/mL or mol/L.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for the shake-flask solubility determination method.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding solubility is a critical input for predicting bioavailability. The following diagram illustrates the logical relationship between physicochemical properties, formulation, and biological response.

Caption: Logical pathway from solubility to in vivo bioavailability.

By following the guidelines and protocols outlined in this technical guide, researchers can confidently assess the solubility of this compound, enabling more efficient and effective progress in their research and development endeavors.

References

- 1. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. researchgate.net [researchgate.net]

Spectroscopic Data and Experimental Protocols for Boc-d-beta-homophenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butoxycarbonyl-d-beta-homophenylalanine (Boc-d-beta-homophenylalanine), a valuable building block in peptide synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₅H₂₁NO₄, with a molecular weight of 279.34 g/mol .[1][2] The compound typically appears as a white powder.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below. The data for the corresponding L-isomer, (S)-3-(tert-butoxycarbonylamino)-4-phenylbutanoic acid, is used as a reference, as enantiomers have identical NMR spectra in achiral solvents.[3]

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃) [3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.70 | br s | 1H | -CO₂H |

| 7.10-7.35 | m | 5H | ArH |

| 5.96 | br s | 0.33H | NH (rotamer) |

| 5.02 | br s | 0.66H | NH (rotamer) |

| 4.00-4.25 | br m | 1H | CH CH₂Ph |

| 2.79-2.99 | m | 2H | CH ₂COOH |

| 2.39-2.60 | m | 2H | CH₂Ph |

| 1.40 | s | 9H | C(CH ₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) [3]

| Chemical Shift (δ) ppm | Assignment |

| 176.8 | C OOH |

| 155.6 | NC =O |

| 138.0 | Ar-C (quaternary) |

| 129.7 | Ar-C H |

| 128.9 | Ar-C H |

| 127.0 | Ar-C H |

| 80.0 | C (CH₃)₃ |

| 49.1 | C HCH₂Ph |

| 40.6 | C H₂COOH |

| 37.8 | C H₂Ph |

| 28.7 | C(C H₃)₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are summarized below.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300-2500 | Carboxylic Acid | O-H stretch (broad) |

| ~3300 | Amine | N-H stretch (carbamate) |

| ~2980 | Alkane | C-H stretch |

| ~1710 | Carboxylic Acid & Carbamate | C=O stretch (broad) |

| ~1520 | Amine | N-H bend |

| ~1160 | Carbamate | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a common technique.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 280.15 | Protonated molecule |

| [M+Na]⁺ | 302.13 | Sodium adduct |

| [M-H]⁻ | 278.14 | Deprotonated molecule |

| [M-Boc+H]⁺ | 180.10 | Loss of the Boc group |

| [M-C₄H₈]⁺ | 224.11 | Loss of isobutylene from the Boc group |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy

Workflow for NMR Spectroscopic Analysis

Instrumentation: A 400 MHz (or higher) NMR spectrometer. Sample Preparation:

-

Weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube. ¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds ¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

IR Spectroscopy

Workflow for FT-IR Spectroscopic Analysis

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer. Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet die and press under high pressure (typically 8-10 tons) to form a transparent pellet. Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The typical scanning range is 4000-400 cm⁻¹.

Mass Spectrometry

Workflow for ESI-MS Analysis

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source. Sample Preparation:

-

Dissolve a small amount of this compound in a suitable solvent such as methanol or acetonitrile to make a stock solution of approximately 1 mg/mL.

-

Dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 100-500). Data Analysis:

-

Identify the molecular ion peaks, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻.

-

If necessary, perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern for further structural confirmation.

References

A Technical Guide to Commercial Sourcing of Boc-D-beta-homophenylalanine for Researchers and Drug Development Professionals

For researchers, scientists, and drug development professionals, the selection of high-quality starting materials is a critical determinant of project success. This guide provides an in-depth overview of the commercial landscape for Boc-D-beta-homophenylalanine, a key building block in the synthesis of peptidomimetics and other novel therapeutics. We present a comparative analysis of commercial suppliers, detailed experimental protocols for its application, and visualizations of key workflows to aid in your research and development endeavors.

Commercial Supplier Landscape

This compound and its derivatives are available from a range of commercial suppliers, each offering varying purities, quantities, and pricing. The following tables provide a consolidated summary of key quantitative data from prominent suppliers to facilitate a streamlined selection process.

This compound

| Supplier | CAS Number | Purity | Molecular Formula | Available Quantities |

| Chem-Impex | 101555-61-7 | ≥ 99%[1] | C15H21NO4[1] | 250MG, 1G, 5G, 10G[1] |

| Xiamen Equation Chemical Co.,LTD | 101555-61-7 | Industrial Grade | C15H21NO4[2] | Bulk |

| Simson Pharma Limited | 101555-61-7 | High Quality | Not Specified | Not Specified |

| Cusabio | 101555-61-7 | 95%[3] | C15H21NO4[3] | 0.25g[3] |

| eBiostore.com | 82732-07-8 | Not Specified | C15H21NO4[4] | 1g[4] |

| Sigma-Aldrich (Boc-L-homophenylalanine) | 100564-78-1 | ≥98.0% (TLC)[5] | C15H21NO4 | 1G |

Derivatives of this compound

| Derivative | Supplier | CAS Number | Purity | Molecular Formula |

| Boc-3-methyl-D-β-homophenylalanine | Chem-Impex | 269398-83-6 | ≥ 98% (HPLC)[6] | C16H23NO4[6] |

| Boc-4-phenyl-D-β-homophenylalanine | Chem-Impex | 190190-50-2 | ≥ 99% (HPLC, Chiral purity) | C21H25NO4 |

| Boc-2-chloro-D-β-homophenylalanine | Chem-Impex | 218608-93-6 | ≥ 98%[7] | C15H20ClNO4[7] |

| Boc-3-fluoro-D-β-homophenylalanine | Chem-Impex | 331763-66-7 | ≥ 99%[8] | C15H20FNO4[8] |

| Boc-3-chloro-D-beta-homophenylalanine | Santa Cruz Biotechnology | 331763-56-5 | Not Specified | C15H20ClNO4[9] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its application in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development.

Synthesis of this compound

This protocol is adapted from a reported synthesis method.

Materials:

-

D-phenylalanine

-

Lithium aluminum hydride (LiAlH4)

-

Tetrahydrofuran (THF)

-

10% Sodium hydroxide (NaOH) aqueous solution

-

Di-tert-butyl dicarbonate (Boc2O)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO4)

-

Silica gel for flash chromatography

Procedure:

-

Slowly add D-phenylalanine (1.0 equivalent) to a suspension of LiAlH4 (2.0 equivalents) in THF.

-

Heat the resulting mixture under reflux for 6 hours, then cool to 0°C.

-

Quench the excess LiAlH4 by carefully adding 10% aqueous NaOH solution followed by water at room temperature.

-

Stir the resulting slurry for 30 minutes.

-

Add a solution of Boc2O (1.05 equivalents) in dichloromethane.

-

Stir the reaction mixture overnight.

-

Filter the mixture through a short path of silica gel.

-

Evaporate the solvent from the filtrate.

-

The subsequent steps involve the conversion of the intermediate alcohol to a nitrile, followed by hydrolysis and a final Boc protection step to yield this compound.[10] This multi-step process involves heating the intermediate mesylate with sodium cyanide in dimethylformamide, followed by hydrolysis of the resulting nitrile with sodium hydroxide.[10] The final Boc protection is achieved by reacting the amino acid with Boc2O in the presence of sodium bicarbonate in a 1,4-dioxane/water mixture.[10]

-

Purify the final product by flash chromatography on silica gel.[10]

Boc Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the general steps for incorporating this compound into a peptide chain using the Boc/Bzl protection strategy.

Materials:

-

Appropriate solid support resin (e.g., Merrifield or PAM resin)[11]

-

Boc-protected amino acids (including this compound)

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 50% v/v) for Boc deprotection[11]

-

Diisopropylethylamine (DIEA) in DCM for neutralization

-

Coupling reagents (e.g., HBTU, HATU)

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

-

Cleavage cocktail (e.g., HF or TFMSA)

Procedure:

-

Resin Swelling: Swell the resin in an appropriate solvent like DCM or DMF for 20-30 minutes in a solid-phase synthesis vessel.[12]

-

First Amino Acid Coupling: Attach the first C-terminal Boc-protected amino acid to the resin.

-

Washing: Wash the resin thoroughly to remove excess reagents and byproducts.

-

Boc Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound amino acid by treating with a TFA/DCM solution.[11] A short pre-wash (5 minutes) is followed by a longer deprotection step (15-25 minutes).[11]

-

Washing: Wash the resin with DCM and then IPA.

-

Neutralization: Neutralize the resulting TFA salt of the N-terminal amine to the free amine using a solution of DIEA in DCM.

-

Coupling: Couple the next Boc-protected amino acid (e.g., this compound) to the deprotected N-terminus of the resin-bound peptide. This is typically performed using a coupling reagent like HBTU or HATU in the presence of a base such as DIEA.

-

Washing: Wash the resin to remove unreacted amino acid and coupling reagents.

-

Repeat: Repeat the deprotection, neutralization, coupling, and washing cycles until the desired peptide sequence is assembled.

-

Final Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail such as liquid hydrogen fluoride (HF).[11]

Visualizing Key Processes

To further aid in understanding the workflows associated with utilizing this compound, the following diagrams, generated using the DOT language, illustrate critical decision-making and experimental processes.

Caption: Workflow for Sourcing and Utilizing this compound.

Caption: Key Steps in Boc Solid-Phase Peptide Synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. cusabio.com [cusabio.com]

- 4. ebiostore.com [ebiostore.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. scbt.com [scbt.com]

- 10. Page loading... [wap.guidechem.com]

- 11. chempep.com [chempep.com]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

The Indispensable Role of the Boc Protecting Group in Amino Acid Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate field of peptide and medicinal chemistry. Among these, the tert-butoxycarbonyl (Boc) group stands out as a robust and versatile shield for the amino functionality of amino acids. Its widespread adoption has revolutionized peptide synthesis and continues to be a critical tool in the development of novel therapeutics. This technical guide provides an in-depth exploration of the Boc protecting group, detailing its mechanism of action, applications in solid-phase peptide synthesis (SPPS), and comprehensive experimental protocols.

Core Principles of Boc Protection

The Boc group is prized for its stability under a wide range of reaction conditions, including basic and nucleophilic environments, while being readily cleavable under mild acidic conditions.[1][2] This orthogonality allows for the selective deprotection of the α-amino group without disturbing other acid-labile side-chain protecting groups, a crucial aspect of stepwise peptide synthesis.[1][3]

The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[4] The base deprotonates the amino group, enhancing its nucleophilicity to attack one of the carbonyl carbons of the anhydride.[5] The subsequent collapse of the tetrahedral intermediate yields the N-Boc protected amino acid, with the evolution of carbon dioxide and tert-butanol as byproducts, driving the reaction to completion.[5]

Conversely, the removal of the Boc group is accomplished by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[4][6] The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to liberate the free amine.[4][6]

Boc Chemistry in Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy was a foundational method in the development of SPPS.[7] In this approach, the temporary protection of the α-amino group is provided by the acid-labile Boc group, while more permanent side-chain protection is afforded by benzyl-based groups, which require a stronger acid, such as hydrofluoric acid (HF), for removal.[3]

The typical SPPS cycle using Boc chemistry involves the following steps:

-

Attachment: The first Boc-protected amino acid is anchored to a solid support resin.[4]

-

Deprotection: The Boc group is removed from the α-amino group using TFA.[4]

-

Neutralization: The resulting ammonium salt is neutralized to the free amine, typically with a hindered base like diisopropylethylamine (DIEA).[3]

-

Coupling: The next Boc-protected amino acid is activated and coupled to the free amino group of the resin-bound amino acid.[4]

-

Repeat: The deprotection, neutralization, and coupling steps are repeated to assemble the desired peptide sequence.[4]

-

Cleavage: Finally, the completed peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid like HF.[4]

Quantitative Data Summary

The efficiency of Boc protection and deprotection reactions is critical for the overall success of peptide synthesis. The following tables summarize typical quantitative data for these key steps.

Table 1: Typical Conditions for Boc Protection of Amino Acids

| Parameter | Value | Reference |

| Boc Source | Di-tert-butyl dicarbonate ((Boc)₂O) | [4] |

| (Boc)₂O Equivalents | 1.1 - 1.5 | [5] |

| Base | NaOH, Na₂CO₃, TEA, DIEA | [4][5] |

| Base Equivalents | 1.2 - 2.0 | [5] |

| Solvent | Dioxane/Water, THF/Water, Acetone/Water | [4] |

| Temperature | 0°C to Room Temperature | [4] |

| Reaction Time | 4 hours | [4] |

Table 2: Common Conditions for Boc Deprotection in SPPS

| Parameter | Value | Reference |

| Deprotecting Agent | Trifluoroacetic Acid (TFA) | [4] |

| TFA Concentration | 20% - 50% in Dichloromethane (DCM) | [7][8] |

| Reaction Time | 20 - 30 minutes | [9][10] |

| Temperature | Room Temperature | [9] |

| Scavengers (for sensitive residues) | Dithioethane (DTE), Anisole, Thioanisole | [3][8][11] |

| Scavenger Concentration | ~0.5% | [3] |

Detailed Experimental Protocols

The following are detailed methodologies for the Boc protection of an amino acid in solution phase and the deprotection step in solid-phase peptide synthesis.

Protocol 1: Synthesis of N-Boc-L-Alanine

Materials:

-

L-Alanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve L-Alanine (1 equivalent) in a 1:1 mixture of dioxane and water containing NaOH (2 equivalents).[4]

-

Cool the solution to 0°C in an ice bath.[4]

-

Add (Boc)₂O (1.1 equivalents) to the solution while stirring.[4]

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.[4]

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.[4]

-

Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.[4]

-

Acidify the aqueous layer to pH 2-3 with 1N HCl at 0°C.[4]

-

Extract the product into ethyl acetate (3 times).[4]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-Alanine.

Protocol 2: Standard Boc Deprotection in SPPS

Materials:

-

Peptide-resin with an N-terminal Boc group

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

Procedure:

-

Swell the peptide-resin in DCM for 20 minutes.[4]

-

Drain the DCM.[4]

-

Add a solution of 50% TFA in DCM to the resin.[4]

-

Agitate the mixture for 30 minutes at room temperature.[4]

-

Drain the TFA solution.[4]

-

Wash the resin with DCM (3 times) to remove excess TFA.[4]

-

Neutralize the resin by washing with a solution of 5% DIEA in DCM (2 times, 5 minutes each).[4]

-

Wash the resin with DCM (3 times) to remove excess DIEA.[4]

-

The resin is now ready for the next coupling step.

Role in Drug Development

The use of Boc-protected amino acids is foundational in the synthesis of peptide-based drugs and other biologically active small molecules.[1] Their controlled incorporation allows for the creation of complex peptide sequences with high precision, which is vital for therapeutic activity.[1] Furthermore, the introduction of non-canonical or modified amino acids, often protected with the Boc group, is a key strategy for enhancing the stability, half-life, and cell permeability of peptide drug candidates.[2][] By enabling the construction of peptidomimetics and other complex molecular scaffolds, Boc chemistry plays a pivotal role in the discovery and development of novel therapeutics.[1][2]

Conclusion

The tert-butoxycarbonyl protecting group is an indispensable tool in the arsenal of the modern chemist. Its reliability, ease of use, and compatibility with a wide range of synthetic strategies have solidified its importance in amino acid and peptide chemistry. A thorough understanding of the principles and protocols outlined in this guide will empower researchers, scientists, and drug development professionals to effectively leverage Boc chemistry in their pursuit of new scientific frontiers and innovative therapeutic solutions.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 8. chempep.com [chempep.com]

- 9. benchchem.com [benchchem.com]

- 10. academic.oup.com [academic.oup.com]

- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Non-Natural Amino Acids in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Limitations of Nature

Peptides represent a highly promising class of therapeutics, offering remarkable specificity and potency that often surpasses small molecules.[1] However, native peptides are frequently hindered by significant pharmacological drawbacks, including rapid degradation by proteases, poor cell permeability, and conformational instability, which collectively limit their therapeutic efficacy and oral bioavailability.[2] The incorporation of non-natural amino acids (nAAs)—also known as non-canonical or unnatural amino acids (UAAs)—into peptide sequences has emerged as a powerful and versatile strategy to overcome these limitations.[3][4] By expanding the chemical repertoire beyond the 20 proteinogenic amino acids, researchers can rationally design peptidomimetics with enhanced drug-like properties, including improved stability, greater potency, and novel functionalities.[2][5]

This technical guide provides a comprehensive overview of the core principles and practical applications of utilizing nAAs in peptide design. It details the benefits of nAA incorporation with quantitative data, provides step-by-step experimental protocols for synthesis and analysis, and illustrates key workflows and mechanisms through detailed diagrams.

Strategic Benefits of nAA Incorporation

The introduction of nAAs can fundamentally alter the physicochemical properties of a peptide.[6] The primary goals are to enhance stability against enzymatic breakdown, improve binding affinity and selectivity for the target, and constrain the peptide into a bioactive conformation.

-

Enhanced Proteolytic Stability: The peptide bond is the primary target of proteases. Introducing nAAs creates structures that are no longer recognized or efficiently cleaved by these enzymes.[7]

-

D-Amino Acids: Replacing a naturally occurring L-amino acid with its D-enantiomer is a common and effective strategy to confer resistance to enzymatic degradation.[8][9] This modification can significantly extend the in-vivo half-life of a peptide.[10][11]

-

N-Alkylation: Methylating the backbone amide nitrogen (N-methylation) removes the hydrogen bond donor and provides steric hindrance, preventing protease recognition and cleavage.

-

β- and γ-Amino Acids: Extending the peptide backbone with β- or γ-amino acids alters the spacing of side chains and disrupts the conformation required for protease binding, rendering the peptide highly resistant to degradation.[7][12]

-

-

Improved Pharmacokinetic Profiles: Beyond stability, nAAs can enhance other pharmacokinetic properties. Multiple N-methylation, for instance, has been shown to dramatically improve the intestinal permeability and subsequent oral bioavailability of cyclic peptides.[13][14]

-

Conformational Control and Potency: The biological activity of a peptide is intrinsically linked to its three-dimensional structure.[13] nAAs can be used to induce or stabilize specific secondary structures, such as α-helices or β-turns, which are often essential for high-affinity receptor binding.[3] Constraining a flexible peptide into its bioactive conformation can reduce the entropic penalty of binding, leading to a significant increase in potency and selectivity.[15]

Quantitative Impact of nAA Incorporation on Peptide Properties

The following tables summarize quantitative data from various studies, illustrating the profound impact of incorporating nAAs on peptide stability, binding affinity, and bioavailability.

| Peptide/Analog | Modification | Target/Assay | Key Result | Improvement Factor | Reference |

| Macrocyclic Peptide 2 | Original Peptide | 14-3-3 Protein | Kd = 103 ± 9 nM | - | [16] |

| Macrocyclic Peptide 22 | Two nAA substitutions | 14-3-3 Protein | Kd = 38 ± 3 nM | ~2.7-fold | [16] |

| SIINFEKL | Natural Peptide | MHC Class I H-2Kb | IC50 = 0.19 µM | - | [17] |

| SI INFEKA | nAA substitutions | MHC Class I H-2Kb | IC50 = 0.12 µM | ~1.6-fold | [17] |

| ACE Inhibitory Peptides | Natural Peptides | Angiotensin-Converting Enzyme | IC50 = 14.79 to 91.55 µM | - | [18] |

Table 1: Effect of nAA Incorporation on Binding Affinity. Data shows that strategic replacement with nAAs can significantly improve the binding affinity (lower Kd or IC50 values) of peptides to their biological targets.

| Peptide/Analog | Modification(s) | Assay Condition | Half-Life (t1/2) | Improvement Factor | Reference |

| Neurotensin Analog | Natural Amino Acids | Not specified | - | - | [7] |

| Peptide 53 | β-amino acid introduction | Not specified | 32 hours | Significant | [7] |

| Peptide 54 | N-terminal β-arginine | Not specified | > 7 days | > 5x over Peptide 53 | [7] |

| TPTPTGTQTPT | All L-amino acids | 50% Human Serum (96h) | 0% Intact | - | [19] |

| d(TPT)PTGTQd(TPT) | 6 D-amino acid substitutions | 50% Human Serum (96h) | 95% Intact | Substantial | [19] |

| Peptide 2 | Tam-labeled peptide | Human Blood Plasma | 3.2 hours | - | [20] |

| Peptide 1 | Tam-labeled peptide | Human Blood Plasma | 43.5 hours | ~13.6-fold | [20] |

Table 2: Effect of nAA Incorporation on Proteolytic Stability. The introduction of β-amino acids and D-amino acids dramatically increases peptide half-life in biological fluids.

| Peptide/Analog | Modification | Key Result | Reference |

| Veber-Hirschmann Peptide | Parent cyclopeptide | Poorly bioavailable | [21] |

| Tri-N-methylated Analog | Three N-methyl groups | 10% Oral Bioavailability | [21] |

Table 3: Effect of nAA Incorporation on Oral Bioavailability. N-methylation can drastically improve the ability of a peptide to be absorbed after oral administration.

Workflow and Methodologies

Rational Design and Selection of Non-Natural Amino Acids

The process of incorporating nAAs is a strategic, multi-step endeavor. It begins with a lead peptide sequence and a clear therapeutic goal, and proceeds through synthesis, characterization, and iterative optimization. The diagram below outlines a typical decision workflow for this process.

Experimental Protocols

Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS) for nAA Incorporation

Solid-phase peptide synthesis is the cornerstone technique for assembling peptides containing nAAs.[22] The Fmoc/tBu strategy is the most common approach.[4] The fundamental workflow follows an iterative cycle of deprotection and coupling.[23]

Materials:

-

Resin: Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids).[23]

-

Solvents: N,N-dimethylformamide (DMF), Dichloromethane (DCM).

-

Deprotection Reagent: 20% (v/v) piperidine in DMF.[22]

-

Amino Acids: Fmoc-protected natural and non-natural amino acids.

-

Coupling/Activation Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HCTU.[23]

-

Base: N,N-diisopropylethylamine (DIPEA).[23]

-

Washing Solvents: DMF, DCM.

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS).[5]

-

Precipitation Solvent: Cold diethyl ether.[22]

Procedure:

-

Resin Preparation: Place the resin in a reaction vessel and swell in DMF for at least 30 minutes. Drain the solvent.[22][24]

-

First Amino Acid Loading (if not pre-loaded):

-

Dissolve 3 equivalents of the first Fmoc-protected amino acid and 7.5 equivalents of DIPEA in DCM.[24]

-

Add the solution to the swelled resin and agitate for 60 minutes.

-

Wash the resin with DMF and DCM.

-

-

Iterative Elongation Cycle:

-

Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat once.[22]

-

Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all traces of piperidine.

-

Coupling: Dissolve 4 equivalents of the next Fmoc-protected amino acid (natural or non-natural) and 4 equivalents of HBTU in DMF. Add 6 equivalents of DIPEA. Add this activation mixture to the resin and agitate for 1-2 hours.[6] Note: For sterically hindered nAAs, stronger coupling reagents or longer reaction times may be necessary.[22]

-

Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).

-

Monitoring (Optional): Perform a ninhydrin test to confirm the completion of the coupling reaction. A negative test (no blue color) indicates a complete reaction.[6][23]

-

Repeat the elongation cycle for each amino acid in the sequence.

-

-

Final Cleavage and Deprotection:

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the TFA solution.

-

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.[22]

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity via mass spectrometry (MS).[5][22]

-

Protocol 2: Serum Stability Assay

This protocol provides a general method to assess the stability of a modified peptide in the presence of serum proteases and calculate its half-life.[5][25]

Materials:

-

Purified Peptide (natural and nAA-modified versions).

-

Serum: Pooled human or mouse serum.

-

Quenching/Precipitation Solution: Acetonitrile/water/formic acid (e.g., 89:10:1 v/v/v) or 3% (w/v) Trichloroacetic acid (TCA).[5][26]

-

Incubator or water bath at 37°C.

-

Microcentrifuge.

-

RP-HPLC system with a C18 column.

Procedure:

-

Preparation: Prepare a stock solution of the purified peptide (e.g., 1 mg/mL) in sterile water or a suitable buffer. Thaw a vial of serum and keep it on ice.[5]

-

Incubation:

-

Time-Point Sampling:

-

Protein Precipitation:

-

Analysis:

-

Carefully collect the supernatant, which contains the intact peptide and any degradation fragments.

-

Analyze the supernatant by RP-HPLC, monitoring at a wavelength of 214 or 220 nm.[5]

-

-

Data Processing and Half-Life Calculation:

-

Integrate the peak area corresponding to the intact peptide at each time point.

-

Calculate the percentage of peptide remaining at each time point relative to the t=0 sample (defined as 100%).[19]

-

Plot the percentage of intact peptide versus time.

-

Fit the data to a one-phase exponential decay curve using appropriate software (e.g., GraphPad Prism) to determine the half-life (t1/2).[5]

-

Illustrative Application: Signaling Pathway Modulation

A primary application of peptide therapeutics is the modulation of cell signaling pathways, often by acting as agonists or antagonists at cell surface receptors. Incorporating nAAs can enhance the stability and affinity of these peptides, making them more effective inhibitors. The diagram below illustrates how a peptide antagonist, stabilized with nAAs, can block a G-protein coupled receptor (GPCR) signaling cascade.

Conclusion

The incorporation of non-natural amino acids is an indispensable tool in modern peptide drug discovery, providing a rational and powerful means to overcome the inherent liabilities of natural peptides.[22] By leveraging a diverse chemical palette, researchers can engineer peptides with superior stability, enhanced potency, and improved pharmacokinetic profiles. The systematic application of the design principles and experimental protocols outlined in this guide enables the development of next-generation peptide therapeutics with the potential to address a wide range of diseases. As synthetic methodologies and our understanding of structure-activity relationships continue to advance, the role of nAAs in shaping the future of medicine will only continue to grow.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]

- 8. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]

- 14. Improving oral bioavailability of cyclic peptides by N-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00165E [pubs.rsc.org]

- 16. Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scite.ai [scite.ai]

- 22. benchchem.com [benchchem.com]

- 23. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 24. chemistry.du.ac.in [chemistry.du.ac.in]

- 25. benchchem.com [benchchem.com]

- 26. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]

The Biological Significance of β-Amino Acids in Peptidomimetics: An In-depth Technical Guide